4-{[4-(Phenylsulfonyl)piperazinyl]sulfonyl}benzo[c]1,2,5-thiadiazole
Description
4-{[4-(Phenylsulfonyl)piperazinyl]sulfonyl}benzo[c]1,2,5-thiadiazole is a heterocyclic compound featuring a benzo[c]1,2,5-thiadiazole core, a bicyclic aromatic system containing sulfur and two nitrogen atoms. This core is substituted with two sulfonyl groups: one directly attached to the benzene ring and the other linked to a piperazine moiety, which is further modified with a phenylsulfonyl group.
Properties
IUPAC Name |
4-[4-(benzenesulfonyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S3/c21-26(22,13-5-2-1-3-6-13)19-9-11-20(12-10-19)27(23,24)15-8-4-7-14-16(15)18-25-17-14/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWGRFVCHXJZQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=NSN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Phenylsulfonyl)piperazinyl]sulfonyl}benzo[c]1,2,5-thiadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Phenylsulfonyl Piperazine: This step involves the reaction of piperazine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Formation of Benzo[c]1,2,5-thiadiazole: The benzo[c]1,2,5-thiadiazole moiety can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzenesulfonamide, under acidic conditions.
Coupling Reaction: The final step involves the coupling of phenylsulfonyl piperazine with benzo[c]1,2,5-thiadiazole. This can be achieved through a nucleophilic substitution reaction, where the sulfonyl group of the piperazine derivative reacts with the thiadiazole moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Phenylsulfonyl)piperazinyl]sulfonyl}benzo[c]1,2,5-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or piperazine groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-{[4-(Phenylsulfonyl)piperazinyl]sulfonyl}benzo[c]1,2,5-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and electronic properties.
Mechanism of Action
The mechanism of action of 4-{[4-(Phenylsulfonyl)piperazinyl]sulfonyl}benzo[c]1,2,5-thiadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and piperazine groups may facilitate binding to active sites, leading to inhibition or modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Insights
Core Heterocycle Influence: The benzo[c]1,2,5-thiadiazole core in the target compound distinguishes it from 1,3,4-thiadiazole derivatives (e.g., ). The bicyclic system may enhance aromatic stacking interactions in biological systems compared to monocyclic analogs. 1,2,4-Triazole derivatives () exhibit distinct electronic properties due to their nitrogen-rich structure, favoring metal coordination (e.g., chemosensors) .
Sulfonamide Functionality: Sulfonamide groups are critical for hydrogen bonding and enzyme inhibition (e.g., carbonic anhydrase or cyclooxygenase). Both the target compound and 5-[(Phenylsulfonyl)amino]-1,3,4-thiadiazole-2-sulfonamide () leverage this moiety for biological activity .
Similar piperazine-containing sulfonamides are known for enhanced pharmacokinetic profiles.
Activity Comparison
- Anti-inflammatory Potential: Thiadiazole-linked pyrazole benzene sulphonamides () showed significant anti-inflammatory activity in preclinical models, suggesting that the target compound’s sulfonamide-thiadiazole framework may share this property .
- Anti-microbial Activity : 1,3,4-Thiadiazole-2-sulfonamide derivatives () demonstrated broad-spectrum anti-microbial effects, likely due to sulfonamide-mediated disruption of bacterial folate synthesis .
Biological Activity
The compound 4-{[4-(Phenylsulfonyl)piperazinyl]sulfonyl}benzo[c]1,2,5-thiadiazole is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The structure of the compound can be represented as follows:
Structural Features
- Thiadiazole Ring : Known for its diverse biological activities.
- Piperazine Moiety : Often associated with neuroactive and antitumor properties.
- Sulfonyl Groups : Contribute to the compound's reactivity and interaction with biological targets.
Antitumor Activity
Research indicates that compounds containing thiadiazole and sulfonamide moieties exhibit significant antitumor properties. A study highlighted that thiazole derivatives demonstrated cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity (e.g., IC50 values around 1.61 µg/mL) .
The proposed mechanism involves:
- Inhibition of key signaling pathways involved in tumor growth.
- Induction of apoptosis in cancer cells through the activation of caspases.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Studies have shown promising results against various bacterial strains, with some derivatives exhibiting activity comparable to standard antibiotics like norfloxacin .
Case Study: Antimicrobial Efficacy
In a comparative study, several thiazole derivatives were synthesized and tested for their antibacterial activity. The most active compounds showed minimum inhibitory concentrations (MIC) below 10 µg/mL against Staphylococcus aureus .
Neuroactive Properties
The piperazine component suggests potential neuroactive effects. Compounds with similar structures have been reported to exhibit anticonvulsant properties, suggesting that this derivative may also possess similar activities .
Synthesis and Evaluation
The synthesis of this compound was achieved through multi-step reactions involving the formation of sulfonamide bonds and cyclization processes. The synthesized compounds were subjected to various biological assays to evaluate their efficacy.
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
